molecular formula C17H21N3O5S B7476652 4-[(E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoyl]piperazin-2-one

4-[(E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoyl]piperazin-2-one

Cat. No.: B7476652
M. Wt: 379.4 g/mol
InChI Key: JSDSPSJPCMSYEK-ZZXKWVIFSA-N
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Description

4-[(E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoyl]piperazin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a sulfonyl group, and a piperazine ring, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

4-[(E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5S/c21-16-13-19(8-7-18-16)17(22)6-3-14-1-4-15(5-2-14)26(23,24)20-9-11-25-12-10-20/h1-6H,7-13H2,(H,18,21)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDSPSJPCMSYEK-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C=CC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC(=O)N1)C(=O)/C=C/C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoyl]piperazin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoyl]piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

4-[(E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoyl]piperazin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or modulating enzyme activity.

    Interacting with receptors: Acting as an agonist or antagonist.

    Modulating signaling pathways: Affecting cellular signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoyl]piperazin-2-one is unique due to its combination of a morpholine ring, sulfonyl group, and piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications.

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